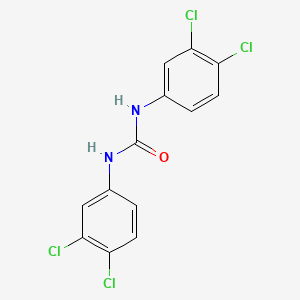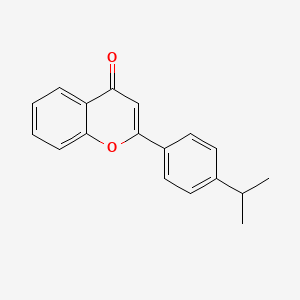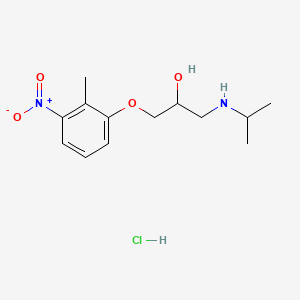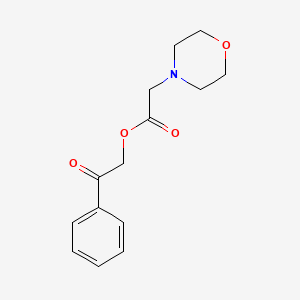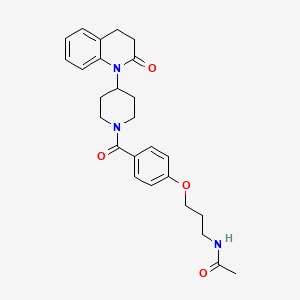
OPC-21268
Übersicht
Beschreibung
OPC-21268 ist ein nicht-peptidischer Antagonist des Vasopressin-V1-Rezeptors. Es ist bekannt für seine Fähigkeit, die Wirkung von Arginin-Vasopressin zu hemmen, einem Hormon, das eine entscheidende Rolle bei der Regulierung des Wasserhaushalts und des Blutdrucks spielt. This compound wurde auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie Bluthochdruck, Herzinsuffizienz und Hirnödem untersucht .
Wissenschaftliche Forschungsanwendungen
OPC-21268 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Struktur-Aktivitäts-Beziehungen von Vasopressin-Rezeptor-Antagonisten zu untersuchen.
Biologie: this compound wird verwendet, um die Rolle von Vasopressin in verschiedenen physiologischen Prozessen wie dem Wasserhaushalt und der Blutdruckregulation zu untersuchen.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Bluthochdruck, Herzinsuffizienz und Hirnödem. .
Industrie: This compound wird bei der Entwicklung neuer Arzneimittel verwendet, die auf Vasopressin-Rezeptoren abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es kompetitiv an den Vasopressin-V1-Rezeptor bindet und so die Wirkung von Arginin-Vasopressin blockiert. Diese Hemmung verhindert, dass Vasopressin seine vasokonstriktive Wirkung entfaltet, was zu einer Senkung des Blutdrucks und einer Verringerung der Wassereinlagerung führt. Die molekularen Ziele von this compound umfassen die Vasopressin-V1-Rezeptoren, die sich in glatten Muskelzellen der Gefäße und im zentralen Nervensystem befinden .
Wirkmechanismus
Target of Action
The primary target of OPC-21268 is the vasopressin V1 receptor . This receptor is involved in vasoconstriction and water homeostasis . This compound displays greater affinity for the rat V1 receptor than the human V1 receptor .
Mode of Action
This compound acts by antagonizing the vasopressin V1 receptor . It competitively and specifically antagonizes pressor responses to arginine vasopressin (AVP) in vivo . It decreases vasoconstrictor responses to arginine vasopressin at certain doses and augments vasodilator responses at other doses .
Biochemical Pathways
In vascular smooth muscle cells, arginine vasopressin acting through the V1 receptor increases intracellular Ca2+, leading to vasoconstriction . This compound blocks vasopressin binding and postreceptor signaling in these cells . It inhibits Ca2+ efflux or increases in intracellular free Ca2+ .
Pharmacokinetics
The pharmacokinetics of this compound have been investigated in humans . It is orally active , which means it can be administered orally and is absorbed into the body to exert its effects.
Result of Action
The administration of this compound results in the attenuation of vasoconstrictor responses and the potentiation of vasodilator responses to arginine vasopressin . This suggests that this compound may be useful therapeutically to antagonize the vasoconstriction caused by arginine vasopressin in some pathological states .
Action Environment
The action of this compound can be influenced by environmental factors such as dietary sodium intake . .
Biochemische Analyse
Biochemical Properties
OPC-21268 plays a significant role in biochemical reactions, particularly as a vasopressin V1 receptor antagonist . It interacts with the vasopressin V1 receptor, displaying a high affinity for this receptor . The interaction between this compound and the vasopressin V1 receptor is characterized by competitive antagonism .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the vasopressin V1 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to decrease vasoconstrictor responses to arginine vasopressin .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the vasopressin V1 receptor . By acting as a competitive antagonist, this compound prevents vasopressin from binding to the V1 receptor, thereby inhibiting its effects . This can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For example, it has been reported that the vasoconstriction induced by exogenous AVP can be inhibited by this compound in a dose- and time-dependent manner . The effect of this compound lasts for more than 8 hours at certain dosages .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in spontaneously hypertensive rats, this compound has been shown to produce hypotensive effects . At higher doses, this compound has been reported to significantly reduce brain water content in both hemispheres .
Transport and Distribution
Given its role as a vasopressin V1 receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a vasopressin V1 receptor antagonist, it is likely that it localizes to areas of the cell where the vasopressin V1 receptor is present .
Vorbereitungsmethoden
Die Synthese von OPC-21268 umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Die Syntheseroute umfasst typischerweise folgende Schritte:
Bildung des Chinolinon-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um die Chinolinon-Struktur zu bilden.
Anlagerung des Piperidinrings: Der Piperidinring wird durch eine Reihe von Reaktionen eingeführt, darunter nukleophile Substitution und Reduktion.
Einführung der Acetamidgruppe: Der letzte Schritt beinhaltet die Acylierung des Zwischenprodukts mit Essigsäureanhydrid, um die Acetamidgruppe zu bilden.
Industrielle Produktionsverfahren für this compound sind so konzipiert, dass Ausbeute und Reinheit optimiert werden, während die Verwendung gefährlicher Reagenzien und Bedingungen minimiert wird. Diese Verfahren umfassen häufig die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Charakterisierung .
Analyse Chemischer Reaktionen
OPC-21268 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Molekül zu modifizieren.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Piperidinring
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
OPC-21268 ist unter den Vasopressin-Rezeptor-Antagonisten einzigartig aufgrund seiner nicht-peptidischen Struktur, die eine orale Bioverfügbarkeit ermöglicht. Ähnliche Verbindungen umfassen:
SR-49059: Ein weiterer nicht-peptidischer Vasopressin-V1-Rezeptor-Antagonist mit ähnlichen therapeutischen Anwendungen.
Conivaptan: Ein dualer Vasopressin-V1- und V2-Rezeptor-Antagonist, der zur Behandlung von Hyponatriämie eingesetzt wird.
Tolvaptan: Ein selektiver Vasopressin-V2-Rezeptor-Antagonist, der zur Behandlung von Erkrankungen wie autosomal-dominanter polyzystischer Nierenerkrankung eingesetzt wird
This compound zeichnet sich durch seine Spezifität für den Vasopressin-V1-Rezeptor und seine Wirksamkeit bei der Reduktion von vasogenen Hirnödemen aus .
Eigenschaften
IUPAC Name |
N-[3-[4-[4-(2-oxo-3,4-dihydroquinolin-1-yl)piperidine-1-carbonyl]phenoxy]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-19(30)27-15-4-18-33-23-10-7-21(8-11-23)26(32)28-16-13-22(14-17-28)29-24-6-3-2-5-20(24)9-12-25(29)31/h2-3,5-8,10-11,22H,4,9,12-18H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNUCNRMDYJBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927295 | |
| Record name | N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131631-89-5 | |
| Record name | N-[3-[4-[[4-(3,4-Dihydro-2-oxo-1(2H)-quinolinyl)-1-piperidinyl]carbonyl]phenoxy]propyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131631-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OPC 21268 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131631895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPC-21268 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


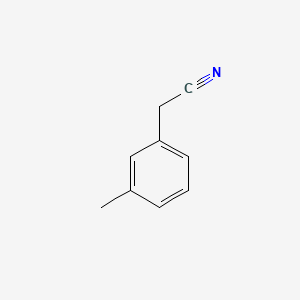


![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)



